N-[8-[(2R)-2-hydroxy-3-[methyl(methylsulfonyl)amino]propyl]-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-1-propan-2-ylquinoline-3-carboxamide, also known as TD-5108 or Velusetrag, is a potent and selective serotonin 5-HT4 receptor agonist. [, ] This compound exhibits high intrinsic activity at 5-HT4 receptors, making it a subject of interest for research related to gastrointestinal motility. [, , ] While research on this compound focuses on its potential therapeutic benefits, this analysis will refrain from discussing drug use, dosage, and potential side effects to focus solely on its scientific research applications.
TD-5108 exerts its effects by selectively binding to and activating 5-HT4 receptors in the gastrointestinal tract. [, , ] Activation of these receptors stimulates the release of acetylcholine, leading to increased peristaltic activity and accelerated gastrointestinal transit. [] This mechanism makes TD-5108 a promising candidate for investigating treatments for conditions characterized by impaired gastrointestinal motility, such as chronic constipation. [, , ]
Investigating Gastrointestinal Transit: TD-5108 has been studied extensively for its ability to accelerate gastrointestinal transit. Studies using scintigraphy and other techniques have demonstrated that TD-5108 effectively speeds up colonic transit, gastric emptying, and ascending colon emptying in both healthy volunteers and patients with chronic constipation. [, ] This acceleration of transit is believed to be the primary mechanism by which TD-5108 alleviates constipation symptoms. [, , ]
Assessing Efficacy in Chronic Constipation: Clinical trials have explored the effectiveness of TD-5108 in relieving symptoms of chronic constipation. These trials have shown that TD-5108 significantly improves bowel function in patients with chronic constipation, including increased stool frequency, reduced straining, and improved stool consistency. [, , , ] Researchers are also investigating the optimal dosage and long-term effects of TD-5108 in managing chronic constipation.
Comparing with Other 5-HT4 Agonists: The development of TD-5108 coincides with the emergence of other selective 5-HT4 receptor agonists, such as prucalopride and ATI-7505. [, ] Research has been conducted to compare the efficacy, selectivity, and safety profiles of these different agonists. [, ] This comparative research is essential to understand the relative advantages and disadvantages of each compound and identify the most promising candidates for further development.
CAS No.: 22756-36-1
CAS No.: 13966-05-7
CAS No.: 21583-32-4
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7